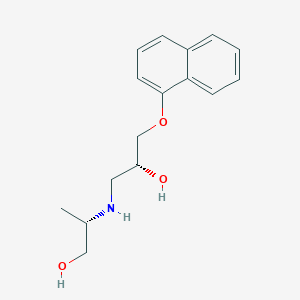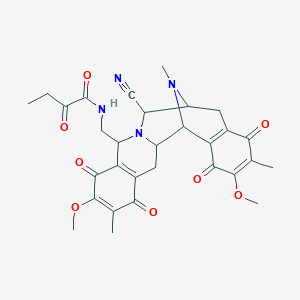
3,22-Dihydroxyolean-12-en-29-oic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,22-Dihydroxyolean-12-en-29-oic acid is a natural triterpenoid compound that is found in various plants, including the roots of the Chinese herb, Glycyrrhiza uralensis. It has been the subject of extensive scientific research due to its potential therapeutic properties. In
作用机制
The mechanism of action of 3,22-Dihydroxyolean-12-en-29-oic acid is not fully understood. However, it has been shown to modulate various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. The compound has also been shown to inhibit the activity of various enzymes, including COX-2 and 5-LOX, which are involved in the inflammatory response.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,22-Dihydroxyolean-12-en-29-oic acid are diverse. The compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been shown to induce apoptosis in cancer cells and inhibit the growth and metastasis of tumors. Additionally, the compound has been shown to modulate glucose and lipid metabolism, which may have implications for the treatment of diabetes and cardiovascular diseases.
实验室实验的优点和局限性
One advantage of using 3,22-Dihydroxyolean-12-en-29-oic acid in lab experiments is its natural origin, which may make it more biocompatible and less toxic than synthetic compounds. Additionally, the compound has been extensively studied, and its mechanism of action and potential therapeutic properties are well-established. However, one limitation of using this compound is its low solubility in water, which may limit its bioavailability and efficacy in vivo.
未来方向
There are many potential future directions for the study of 3,22-Dihydroxyolean-12-en-29-oic acid. One direction is the development of more efficient and cost-effective synthesis methods to increase the yield of the compound. Another direction is the exploration of the compound's potential to treat other diseases, such as neurodegenerative diseases and autoimmune diseases. Additionally, the compound's potential to modulate the gut microbiome and its implications for human health warrant further investigation.
Conclusion
In conclusion, 3,22-Dihydroxyolean-12-en-29-oic acid is a natural triterpenoid compound that has been extensively studied for its potential therapeutic properties. Its anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial properties, as well as its potential to treat liver diseases, diabetes, and cardiovascular diseases, make it a promising candidate for drug development. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
合成方法
The synthesis of 3,22-Dihydroxyolean-12-en-29-oic acid involves the extraction of the compound from plants, such as Glycyrrhiza uralensis, or the chemical synthesis of the compound from other triterpenoids. The chemical synthesis involves the use of various reagents and catalysts to convert the starting material into the desired compound. The yield of the synthesis method can vary depending on the starting material and the reaction conditions.
科学研究应用
3,22-Dihydroxyolean-12-en-29-oic acid has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial properties. The compound has also been studied for its potential to treat liver diseases, diabetes, and cardiovascular diseases.
属性
CAS 编号 |
100897-87-8 |
|---|---|
产品名称 |
3,22-Dihydroxyolean-12-en-29-oic acid |
分子式 |
C30H48O4 |
分子量 |
472.7 g/mol |
IUPAC 名称 |
(4S,4aR,6aR,6aS,6bR,8aR,10S,12aR,14bS)-4,10-dihydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2-carboxylic acid |
InChI |
InChI=1S/C30H48O4/c1-25(2)20-10-13-30(7)21(28(20,5)12-11-22(25)31)9-8-18-19-16-26(3,24(33)34)17-23(32)27(19,4)14-15-29(18,30)6/h8,19-23,31-32H,9-17H2,1-7H3,(H,33,34)/t19-,20-,21+,22-,23-,26?,27+,28-,29+,30+/m0/s1 |
InChI 键 |
JTBGJQZJEYVBJZ-NRTDWLMYSA-N |
手性 SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(C[C@@H]5O)(C)C(=O)O)C)C)C)(C)C)O |
SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)CC=C4C3(CCC5(C4CC(CC5O)(C)C(=O)O)C)C)C)C |
规范 SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)CC=C4C3(CCC5(C4CC(CC5O)(C)C(=O)O)C)C)C)C |
同义词 |
(4S,4aR,6aS,6aS,6bR,8aS,10S,12aS,14bR)-4,10-dihydroxy-2,4a,6a,6b,9,9,1 2a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicen e-2-carboxylic acid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



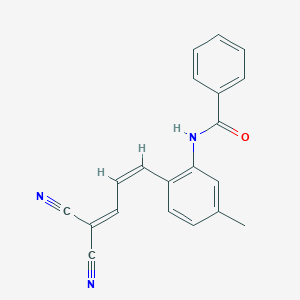


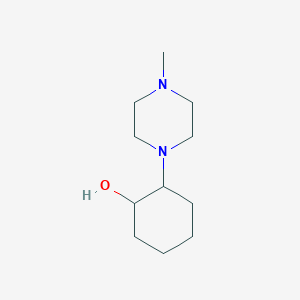
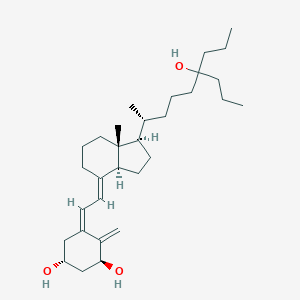
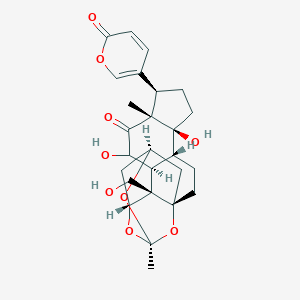
![2-Thiopheneacetic acid,a-[(4-methoxyphenyl)methylene]-](/img/structure/B217719.png)


![(5R,9R,10R,13R)-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B217753.png)
![2-[5-Methoxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carbonyl]oxyacetic acid](/img/structure/B217754.png)

